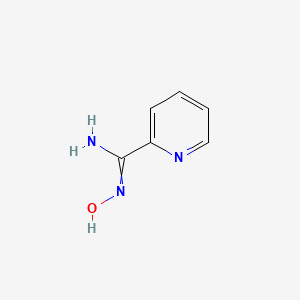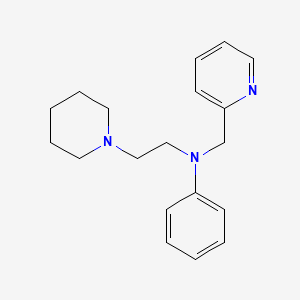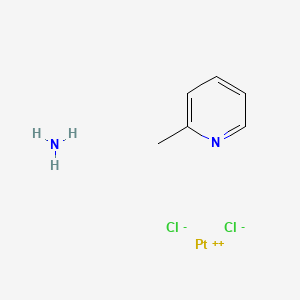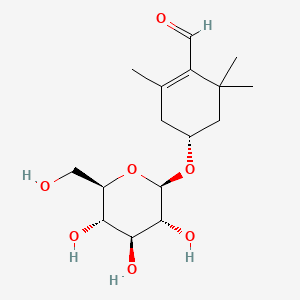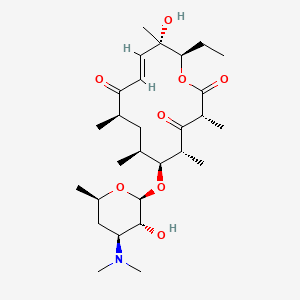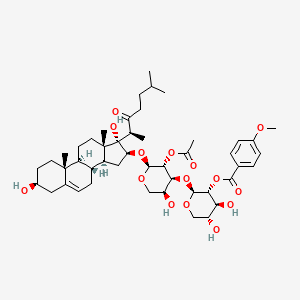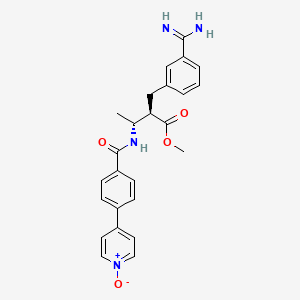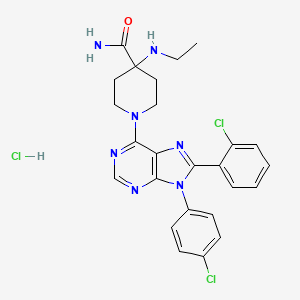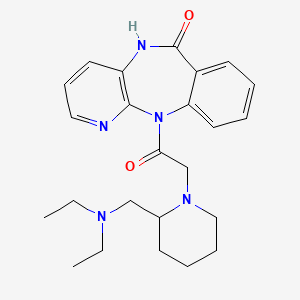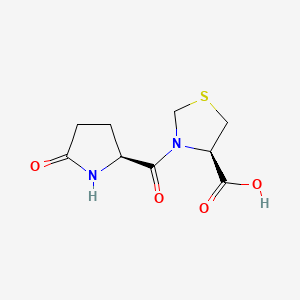
匹多莫德
描述
匹多莫德是一种具有免疫调节作用的合成二肽。自 1990 年代初以来,它因其增强免疫系统的潜力而被广泛研究和使用。匹多莫德在预防和治疗呼吸道感染、哮喘和慢性阻塞性肺病急性加重方面尤其有效。 已知它可以刺激先天和适应性免疫反应,使其成为管理各种免疫缺陷状况的宝贵工具 .
科学研究应用
匹多莫德具有广泛的科学研究应用,包括:
化学: 用作研究肽合成和反应的模型化合物。
生物学: 研究其在调节免疫反应和增强免疫细胞活性中的作用。
医学: 广泛用于临床环境中预防和治疗呼吸道感染、哮喘和慢性阻塞性肺病。 .
工业: 用于制药行业生产免疫刺激药物.
作用机制
匹多莫德通过调节免疫系统发挥作用。它抑制肿瘤坏死因子 α 诱导的细胞外信号调节激酶磷酸化增加,并增加核因子 κB 表达和向细胞核的转运。这些作用导致Toll样受体表达增加和树突状细胞成熟,这对于将抗原呈递给幼稚的 T 辅助细胞至关重要。匹多莫德还促进这些细胞分化为 T 辅助 1 细胞,这些细胞介导对病原体的免疫反应。 此外,它还增加了抗原特异性抗体滴度和细胞毒性反应 .
生化分析
Biochemical Properties
Pidotimod plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to increase the levels of immunoglobulins (IgA, IgM, IgG) and T-lymphocyte subsets (CD3+, CD4+) . Pidotimod also induces the maturation of dendritic cells and the release of pro-inflammatory molecules, stimulating T lymphocyte proliferation and differentiation towards a Th1 phenotype . Additionally, it enhances the expression of toll-like receptor 2 (TLR2) and HLA-DR molecules .
Cellular Effects
Pidotimod exerts its effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Pidotimod has been shown to stimulate the proliferation and differentiation of T lymphocytes, enhance the phagocytic activity of immune cells, and increase the production of cytokines . It also upregulates the expression of adhesion molecules on airway epithelial cells, which can improve the immune response to respiratory pathogens .
Molecular Mechanism
The molecular mechanism of Pidotimod involves several key interactions at the molecular level. Pidotimod binds to specific receptors on immune cells, leading to the activation of signaling pathways that promote immune cell proliferation and differentiation . It also modulates the expression of genes involved in immune responses, enhancing the production of cytokines and other immune mediators . Pidotimod’s ability to increase the expression of toll-like receptors and adhesion molecules further contributes to its immunomodulatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pidotimod have been observed to change over time. Pidotimod is stable under various conditions, and its immunomodulatory effects can be sustained over extended periods . Long-term studies have shown that Pidotimod can reduce the frequency and severity of respiratory tract infections, as well as improve overall immune function
Dosage Effects in Animal Models
The effects of Pidotimod vary with different dosages in animal models. Studies have shown that Pidotimod can enhance immune responses at various doses, with higher doses generally leading to more pronounced effects . There may be threshold effects, where increasing the dose beyond a certain point does not result in further benefits . Additionally, high doses of Pidotimod have been associated with toxic or adverse effects in some animal models, highlighting the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
Pidotimod is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to modulate the activity of enzymes involved in immune responses, such as those involved in cytokine production and immune cell proliferation . Pidotimod also affects metabolic flux and metabolite levels, contributing to its overall immunomodulatory effects .
Transport and Distribution
Pidotimod is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been shown to accumulate in immune cells, where it exerts its immunomodulatory effects . Pidotimod’s distribution within tissues can vary, with higher concentrations observed in immune-related tissues such as the spleen and lymph nodes .
Subcellular Localization
The subcellular localization of Pidotimod is crucial for its activity and function. Pidotimod is directed to specific compartments or organelles within immune cells, where it interacts with target molecules to modulate immune responses . Post-translational modifications and targeting signals play a role in directing Pidotimod to its sites of action, ensuring its effective immunomodulatory activity .
准备方法
合成路线和反应条件
匹多莫德可以通过多种方法合成,其中最有效的方法之一是一锅法绿色合成。该方法涉及噻唑烷-4-羧酸和 L-焦谷氨酸在室温下在水中的反应。 该过程不需要保护步骤,使其环保且简单 .
另一种方法涉及使用焦谷氨酸和酯 L-噻唑烷-4-羧酸在硼酸和二氯甲烷作为溶剂存在下的四步合成。 然而,这种方法需要高温和有机溶剂,这些溶剂不太环保 .
工业生产方法
匹多莫德的工业生产通常涉及多步合成工艺。 一种常见的方法包括合成 L-噻唑烷-4-甲酸,然后制备金属离子负载型阳离子交换树脂,最后使用 L-谷氨酸和 N,N-二甲基甲酰胺作为溶剂合成匹多莫德 .
化学反应分析
反应类型
匹多莫德会发生各种化学反应,包括:
氧化: 匹多莫德在特定条件下可以被氧化,导致形成不同的氧化产物。
还原: 还原反应可以改变匹多莫德中的官能团,从而改变其化学性质。
取代: 匹多莫德可以发生取代反应,其中一个官能团被另一个官能团取代。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 这些反应的条件各不相同,有些需要高温和特定的溶剂 .
主要生成物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可以导致亚砜或砜的形成,而还原可以产生匹多莫德的不同还原形式 .
相似化合物的比较
匹多莫德在免疫刺激剂中是独一无二的,因为它对先天和适应性免疫都有特定作用。类似的化合物包括:
左旋咪唑: 一种用于治疗自身免疫性疾病和感染的免疫调节药物。
胸腺素: 一种调节免疫系统的肽激素。
异丙肌苷: 一种用于治疗病毒感染的免疫刺激剂。
属性
IUPAC Name |
(4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTKICFRNVKFRG-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CSCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N2CSC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046199 | |
| Record name | Pidotimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648325 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action |
Pidotimod inhibits tumor necrosis factor α (TNF-α) induced increases in extracellular signal-related kinase (ERK) phosphorylation. It also increases nuclear factor κB (NFκB) expression and translocation to the nucleus. It is these to modulatory effects on ERK and NFκB signalling which are thought to produce the increase in toll-like receptor expression seen with pidotimod. Pidotimod increase maturation of dendritic cells responsible for presenting antigens to naive Th-cells. It also appears to result in a greater population these cells diiferentiating to Th1 cells which are believed to mediate the immune response to pathogens like bacteria and viruses. Lastly, pidotimod appears to increase antigen-specific antibody titer and cytotoxic response with antigen exposure. The precise mechanism and timeline of events leading to these effects is unknown. | |
| Record name | Pidotimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11364 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
121808-62-6 | |
| Record name | Pidotimod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121808-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pidotimod [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121808626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pidotimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11364 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pidotimod | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pidotimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4R)-3-(5-oxo-L-prolyl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIDOTIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/785363R681 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




